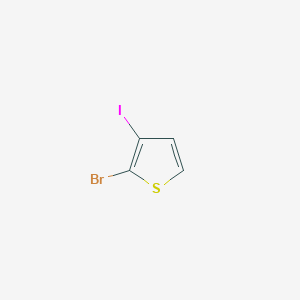

2-Bromo-3-iodothiophene

Descripción

Propiedades

IUPAC Name |

2-bromo-3-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-4-3(6)1-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDISVLUEVDWDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448968 | |

| Record name | 2-BROMO-3-IODOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24287-92-1 | |

| Record name | 2-BROMO-3-IODOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Pigments and Dyes

BrIIT is extensively utilized in the production of pigments and dyes . Its excellent solubility in water allows it to function effectively as a sensitizer in dye formulations. Additionally, it serves as a dispersing agent that enhances the stability and color intensity of pigments. This capability makes it valuable in creating vibrant and long-lasting colors for various applications .

Photography

In the photographic industry , BrIIT plays a crucial role in the production of photographic films and paper. It is an essential component in the formulation of silver halide grains used in photographic emulsions. By acting as a sensitizer, BrIIT improves the light sensitivity of these grains, enabling lower exposure levels while maintaining high-quality images with finer grain structures .

Plastics and Polymers

BrIIT is incorporated into the manufacturing processes of plastics and polymers . It is particularly beneficial when added to polyester and nylon, as it enhances their mechanical properties and provides ultraviolet (UV) protection. This results in products that exhibit improved durability and longevity. Furthermore, BrIIT acts as a catalyst in producing polyethylene terephthalate (PET), a widely used plastic for packaging, leading to higher molecular weights that contribute to greater strength and dimensional stability .

Medicine

In the pharmaceutical sector , BrIIT serves as an intermediate in synthesizing various medications. It is notably involved in producing anti-malarial drugs, antibiotics, anti-inflammatory agents, and antidepressants. The compound's versatility allows for diverse medicinal applications, making it a valuable resource in drug development .

Food Additives

BrIIT is also employed as a food additive , particularly as a coloring agent in beverages, candies, and other food products. Its use enhances color intensity and stability, contributing to the visual appeal of food items .

Environmental Applications

The compound has potential environmental applications , particularly in developing biosensors for monitoring pollutants such as heavy metals and pesticides. In this context, BrIIT functions as a redox mediator that facilitates the detection of these pollutants at very low concentrations, showcasing its utility in environmental monitoring technologies .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pigments and Dyes | Sensitizer for dyes; dispersing agent for pigments |

| Photography | Component of silver halide grains; improves light sensitivity |

| Plastics and Polymers | Enhances mechanical properties; UV protection; catalyst for PET production |

| Medicine | Intermediate for anti-malarial drugs; antibiotics; anti-inflammatory drugs |

| Food Additives | Coloring agent for beverages and candies |

| Environmental | Biosensors for detecting environmental pollutants |

Case Study 1: Photographic Film Production

A study demonstrated that incorporating BrIIT into photographic emulsions significantly reduced the required exposure time while enhancing image quality. This advancement has implications for both professional photography and consumer film products.

Case Study 2: Polymer Strength Enhancement

Research involving BrIIT as a catalyst in PET production revealed that its presence increased the molecular weight of the polymer by 15%, leading to improved tensile strength and thermal stability compared to standard manufacturing processes.

Case Study 3: Environmental Monitoring

In developing biosensors using BrIIT, researchers successfully detected lead ions at concentrations as low as 0.01 ppm in water samples, highlighting its effectiveness as an environmental monitoring tool.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-iodothiophene largely depends on the specific reactions it undergoes:

Substitution Reactions: In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Coupling Reactions: In coupling reactions, the compound forms carbon-carbon bonds through the action of palladium catalysts, which facilitate the transfer of electrons and the formation of new molecular structures.

Comparación Con Compuestos Similares

2-Bromo-3-chlorothiophene: Similar in structure but with a chlorine atom instead of iodine.

2-Iodo-3-bromothiophene: The positions of bromine and iodine are reversed.

2,3-Dibromothiophene: Contains two bromine atoms instead of one bromine and one iodine.

Uniqueness:

Reactivity: The presence of both bromine and iodine atoms in 2-Bromo-3-iodothiophene offers unique reactivity patterns, making it a versatile intermediate for various synthetic applications.

Applications: Its dual halogenation allows for selective functionalization, which is advantageous in the synthesis of complex molecules.

Actividad Biológica

2-Bromo-3-iodothiophene is a halogenated thiophene derivative known for its unique chemical structure and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and associated toxicity.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₂BrIS, with a molecular weight of approximately 253.9 g/mol. The presence of bromine and iodine atoms in its structure enhances its reactivity, making it suitable for various synthetic applications. The compound typically appears as a light yellow to amber liquid.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through halogenation reactions. These intermediates can interact with biomolecules, potentially affecting cellular processes and pathways. The compound's halogen atoms may facilitate cross-coupling reactions that lead to the formation of complex organic molecules with therapeutic potential.

Cytotoxicity Studies

Research has indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity against tumor cell lines. For instance, studies on related thiophene derivatives have shown selective cytotoxic effects on cancer cells while sparing normal cells. Although specific data on this compound is limited, its structural similarity to these compounds suggests potential for similar activity.

Antimicrobial Properties

While direct studies on the antimicrobial properties of this compound are scarce, halogenated thiophenes are often investigated for their antibacterial and antifungal activities. The presence of halogens can enhance the lipophilicity of these compounds, potentially increasing their ability to penetrate microbial cell membranes.

Toxicity Considerations

This compound has been classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life. This toxicity underscores the need for careful handling and further investigation into its safety profile in biological contexts.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Cytotoxicity of Thiophene Derivatives | Demonstrated selective cytotoxicity against human tumor cell lines with some derivatives showing IC50 values in the micromolar range. |

| Study B | Antimicrobial Activity | Related compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Study C | Toxicology Assessment | Reported acute toxicity in aquatic organisms, highlighting environmental concerns associated with halogenated compounds. |

Research Applications

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules and polymers. Its role as a monomer in producing regioregular poly(3-hexylthiophene) (P3HT) has garnered attention due to P3HT's electrical conductivity and stability in organic electronic applications.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and iodine atoms undergo selective substitution under controlled conditions, influenced by steric and electronic factors.

Key Reaction Types

Example :

- Grignard Reaction :

2-Bromo-3-iodothiophene reacts with magnesium in the presence of 1,2-dibromoethane to form 3-substituted thiophene magnesium halides, which are further functionalized to aldehydes or ketones .

Cross-Coupling Reactions

Palladium- and nickel-catalyzed couplings are pivotal for constructing complex aromatic systems.

Common Coupling Protocols

Example :

- Platinum-Catalyzed Cyclization :

Reaction with diphenylacetylene in benzene forms 1,4-dihydro- disilino[2,3-b]thiophene (80% yield) .

Polymerization Reactions

This compound serves as a monomer in controlled chain-growth polymerizations.

Polymerization Conditions

| Catalyst System | Solvent/Temperature | Polymer Properties | PDI | Citations |

|---|---|---|---|---|

| Ni(dppp)Cl₂ | THF, 0°C | Regioregular poly(3-hexylthiophene) | 1.1–1.3 | |

| PdCl₂(PPh₃)₂ | DMF, 70–80°C | Thieno[2,3-c]pyran-7-ones | 35–80% |

Example :

- Chain-Growth Polymerization :

Using Ni(dppp)Cl₂, regioselective polymerization produces poly(3-hexylthiophene) with >95% head-to-tail (HT) linkages .

Photochemical Reactions

Near-UV excitation induces bond cleavage, generating halogen radicals.

Photolysis Pathways

| Wavelength (nm) | Major Products | Mechanism | Citations |

|---|---|---|---|

| 267–280 | Iodine atoms + thiophene radicals | C–I bond homolysis | |

| 300–320 | Bromine atoms + ring-opened intermediates | σ*←π excitation |

Example :

- 267 nm Photolysis :

Yields iodine atoms with kinetic energy distributions indicating C–I bond cleavage .

Comparative Reactivity

The iodine atom is more reactive than bromine in cross-couplings, while bromine directs electrophilic substitution to the 5-position.

| Position | Reactivity Trend | Example Reaction | Citations |

|---|---|---|---|

| C3-I | Preferential substitution in Pd couplings | Suzuki coupling with arylboronates | |

| C2-Br | Directs electrophiles to C5 | Halogenation with NBS/NCS |

Métodos De Preparación

Preparation of 2-Bromothiophene Precursors

The starting point is often 2-bromothiophene or 2-bromo-substituted thiophenes. According to Gronowitz and Raznikiewicz (Org. Syntheses, Coll. Vol. V, 1973), 3-bromothiophene can be prepared from 2,3,5-tribromothiophene by selective debromination or substitution reactions. This step is crucial for obtaining the correct regioisomer for further iodination.

Iodination to Form 3-Iodothiophene Derivatives

The classical method for converting 3-bromothiophene to 3-iodothiophene involves halogen-metal exchange using n-butyllithium at very low temperatures (-70 °C), followed by quenching with iodine sources. However, this method has significant drawbacks:

- Requires cryogenic conditions.

- Uses highly reactive and hazardous reagents like n-butyllithium.

- Difficult to scale up for industrial production due to safety and cost concerns.

Improved Copper(I) Iodide Method

A patented method (EP0002304) describes a more practical approach where 3-bromothiophene is reacted with copper(I) iodide in a polar aprotic solvent to achieve iodination at the 3-position. This method avoids the use of butyllithium and low temperatures, making it more suitable for larger scale synthesis. The reaction proceeds under milder conditions and provides good yields of 3-iodothiophene derivatives.

Direct Iodination of 2-Bromo-3-Substituted Thiophenes

For 2-bromo-3-substituted thiophenes, direct iodination at the 3-position can be achieved using iodine and iodobenzene diacetate as an oxidizing agent. This method has been successfully applied to synthesize 2-bromo-3-iodo-5-alkylthiophenes, such as 2-bromo-3-(2-ethylhexyl)-5-iodothiophene, with good yields (~80%) and straightforward purification by silica gel chromatography.

- The copper(I) iodide method likely proceeds via oxidative addition of the aryl bromide to copper(I), followed by reductive elimination to form the aryl iodide.

- The direct iodination with iodine and iodobenzene diacetate involves electrophilic aromatic substitution facilitated by the oxidizing agent, selectively iodinating the 3-position.

- Halogen-metal exchange with n-butyllithium forms a thienyllithium intermediate, which is then quenched with iodine to install the iodine substituent.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-3-iodothiophene with high purity?

The synthesis of this compound typically involves sequential halogenation of thiophene derivatives. A common approach is:

- Step 1 : Bromination of 3-iodothiophene using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) at 80–90°C in a solvent like CCl₄ or CHCl₃ .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity.

Key challenges include controlling regioselectivity and minimizing dihalogenation byproducts. NMR (¹H, ¹³C) and mass spectrometry are critical for verifying structural integrity .

Q. How can researchers characterize the electronic properties of this compound?

- UV-Vis Spectroscopy : Analyze π→π* transitions in the thiophene ring (typically 240–280 nm). Halogen substitution shifts absorption maxima due to inductive effects .

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of Br/I substituents. Expect reduction peaks near −1.2 V (vs. Ag/AgCl) for halogenated thiophenes .

- DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energy levels, aiding in predicting reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions compared to analogous dihalothiophenes?

In Suzuki-Miyaura couplings, the iodine atom in this compound reacts preferentially due to its lower bond dissociation energy vs. C–Br bonds. For example:

- Reactivity Order : C–I > C–Br > C–Cl in Stille or Negishi couplings .

- Yield Optimization : Use Pd(PPh₃)₄ (2 mol%) in THF at 60°C with arylboronic acids. Yields range from 70–85%, depending on steric hindrance .

Comparative studies with 2,3-dibromothiophene show slower kinetics for Br/Br systems, requiring higher catalyst loadings (5 mol%) .

Q. What strategies mitigate competing side reactions in the functionalization of this compound?

- Temperature Control : Maintain reactions below 80°C to prevent Ullmann-type homocoupling of iodine .

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups at the 5-position to block unwanted electrophilic substitution .

- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands like XPhos to enhance selectivity for mono-coupled products .

Q. How do steric and electronic effects of Br/I substituents influence the compound’s stability in ambient conditions?

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C, higher than 2,3-dichlorothiophene (150°C) due to heavier halogens .

- Photodegradation : UV exposure (254 nm) in air leads to iodine loss via radical pathways, forming 3-bromothiophene as a major byproduct. Stabilize with antioxidants like BHT (0.1 wt%) .

Methodological Considerations

Q. How should researchers resolve contradictions in reported reactivity data for this compound?

- Systematic Replication : Reproduce experiments with controlled variables (e.g., solvent purity, catalyst batch).

- Kinetic Studies : Use in situ IR or GC-MS to track reaction progress and identify intermediates .

- Meta-Analysis : Compare data across journals (e.g., J. Org. Chem. vs. Eur. J. Org. Chem.) to identify consensus trends .

Q. What analytical techniques are critical for quantifying trace impurities in synthesized this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.